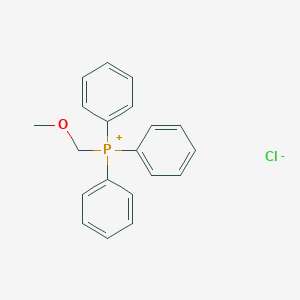

(Methoxymethyl)triphenylphosphonium chloride

Description

(Methoxymethyl)triphenylphosphonium chloride (MMC, C₂₀H₂₀ClOP, molecular weight 342.80 g/mol, CAS 4009-98-7) is a phosphonium salt characterized by a methoxymethyl substituent bound to a triphenylphosphonium core . It is widely employed in organic synthesis as a Wittig reagent for olefination reactions, enabling the conversion of aldehydes to alkenes via ylide intermediates . Notably, MMC also exhibits biological activity as a phytotoxin. Isolated from the fungus Rhizoctonia solani AG-3 TB, MMC induces plant necrosis, oxidative stress, chlorophyll degradation, and cellular damage at concentrations as low as 20 μg/mL . This dual functionality—synthetic utility and phytotoxicity—distinguishes MMC from many analogous phosphonium salts.

Propriétés

IUPAC Name |

methoxymethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20OP.ClH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFNDMHZXCUXSA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960539 | |

| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | (Methoxymethyl)triphenylphosphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4009-98-7 | |

| Record name | (Methoxymethyl)triphenylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4009-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4009-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methoxymethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Procedure

The synthesis proceeds via nucleophilic substitution, where triphenylphosphine attacks the electrophilic methyl chloromethyl ether. The reaction occurs in two stages:

-

Initial Reaction Phase : At 36–38°C, triphenylphosphine (1 mol) reacts with methyl chloromethyl ether (2.0–2.4 mol) in anhydrous acetone (5–8 mol) for 3 hours.

-

Post-Temperature Elevation : The mixture is gradually heated to 46–48°C at 1°C/min and stirred for an additional 3 hours to drive the reaction to completion.

Yield Optimization and Purity Control

Post-reaction processing involves filtration, washing with anhydrous diethyl ether, and vacuum drying. Trials demonstrate that maintaining a molar ratio of 1:2.05:5.5 (triphenylphosphine:methyl chloromethyl ether:acetone) maximizes yield to 88.5% while ensuring >98% purity.

Table 1: Effect of Reagent Ratios on Yield in Conventional Synthesis

| Triphenylphosphine (mol) | Methyl Chloromethyl Ether (mol) | Acetone (mol) | Yield (%) |

|---|---|---|---|

| 1 | 2.0 | 5 | 86.3 |

| 1 | 2.05 | 5.5 | 88.5 |

| 1 | 2.2 | 8 | 87.8 |

Alternative Synthesis Using Chloroacetyl Chloride and Dimethoxymethane

A patent by CN109438203A introduces a novel pathway employing chloroacetyl chloride and dimethoxymethane as precursors, with methanol as a catalyst. This method claims a 95.8% yield, surpassing conventional approaches.

Synthetic Pathway and Conditions

The reaction mechanism involves the formation of an intermediate methoxymethyl phosphonium complex:

Advantages Over Conventional Methods

-

Reduced Toxicity : Eliminates methyl chloromethyl ether, a hazardous reagent.

-

Higher Efficiency : Shorter reaction times and reduced byproduct formation.

-

Scalability : Demonstrated efficacy in batches exceeding 1 kg.

Comparative Analysis of Preparation Methods

Table 2: Key Differences Between Conventional and Alternative Synthesis

Critical Factors Influencing Synthesis Success

Solvent Selection

Temperature and Stoichiometry

-

Two-Stage Heating : Gradual temperature increase in conventional synthesis prevents exothermic runaway.

-

Stoichiometric Precision : Excess methyl chloromethyl ether (2.05 mol) ensures complete triphenylphosphine consumption.

Industrial and Research Applications of MMTPC

While focusing on synthesis, it is noteworthy that MMTPC’s utility in Wittig reactions and bioconjugation drives demand for high-purity batches. The alternative method’s scalability makes it preferable for pharmaceutical manufacturing .

Analyse Des Réactions Chimiques

Types of Reactions

(Methoxymethyl)triphenylphosphonium chloride primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form substituted alkenes . This reaction is a key step in the synthesis of various complex organic molecules.

Common Reagents and Conditions

Reagents: Aldehydes, ketones, strong bases (e.g., sodium hydride, potassium tert-butoxide).

Conditions: Typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are substituted alkenes, which can be further transformed into various functionalized organic compounds .

Applications De Recherche Scientifique

Synthesis of Organophosphorus Compounds

Overview : MMC is extensively used in the synthesis of organophosphorus compounds, which are crucial in agrochemicals and pharmaceuticals. These compounds play vital roles in crop protection and as active pharmaceutical ingredients.

Key Reactions :

- Wittig Reaction : MMC can react with aldehydes and ketones to yield substituted alkenes, facilitating the formation of complex organic molecules .

- Phosphonium Ylides : It serves as a precursor for generating phosphonium ylides, which are essential intermediates in organic synthesis.

Bioconjugation Techniques

Overview : In bioconjugation, MMC is employed to attach biomolecules to surfaces or other molecules, enhancing the efficacy of drug delivery systems.

Applications :

- Targeted Drug Delivery : By conjugating drugs with MMC, researchers can improve the specificity and efficiency of drug delivery to target cells, particularly in cancer therapy .

- Surface Modification : Used for modifying surfaces in biosensors and other biomedical devices, allowing for improved binding of biomolecules.

Development of Fluorescent Probes

Overview : MMC is utilized in creating fluorescent probes for biological imaging, enabling real-time visualization of cellular processes.

Case Studies :

- Cellular Imaging : Research has shown that fluorescent probes developed using MMC can effectively label live cells, providing insights into cellular dynamics and interactions .

- Real-Time Monitoring : These probes allow for monitoring of biochemical processes within living organisms, aiding in drug discovery and development.

Electrochemical Applications

Overview : The compound finds applications in electrochemical sensors due to its ability to enhance sensitivity and specificity for various analytes.

Key Features :

- Sensor Development : MMC-based sensors demonstrate high performance in detecting biomolecules such as glucose and neurotransmitters .

- Environmental Monitoring : Used for detecting pollutants and toxins in environmental samples, contributing to environmental safety.

Anticancer Research

Overview : Recent studies have explored the potential of MMC in anticancer therapies by leveraging its ability to selectively target cancer cells while minimizing effects on healthy cells.

Research Findings :

- Selective Cytotoxicity : Studies indicate that MMC can induce apoptosis in cancer cells without significantly affecting normal cells .

- Mechanism of Action : The compound's interaction with mitochondrial functions has been implicated in its anticancer effects, highlighting its potential as a therapeutic agent .

Toxicological Studies

Overview : Research has identified MMC as a phytotoxin produced by Rhizoctonia solani, providing insights into its physiological effects on plants.

Key Findings :

- Necrosis Induction : At varying concentrations, MMC has been shown to cause necrotic lesions on plant leaves, affecting chlorophyll content and overall plant health .

- Pathogenic Mechanisms : Understanding the toxicological profile of MMC aids in developing strategies for managing crop diseases caused by R. solani.

Data Tables

| Application Area | Description |

|---|---|

| Organophosphorus Synthesis | Key reagent for synthesizing agrochemicals |

| Bioconjugation | Enhances drug delivery systems |

| Fluorescent Probes | Enables real-time cellular imaging |

| Electrochemical Sensors | High sensitivity detection of analytes |

| Anticancer Research | Selective targeting of cancer cells |

| Toxicological Studies | Understanding plant-pathogen interactions |

Mécanisme D'action

The mechanism of action of (Methoxymethyl)triphenylphosphonium chloride involves its role as a Wittig reagent. It forms a phosphonium ylide intermediate, which reacts with carbonyl compounds (aldehydes or ketones) to form alkenes through a [2+2] cycloaddition process . This reaction is highly selective and efficient, making it a valuable tool in organic synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Phosphonium salts with varying alkyl/aryl substituents share structural similarities but differ in reactivity, applications, and biological effects. Below is a comparative analysis of MMC and its analogs:

Structural and Functional Comparison

Activité Biologique

(Methoxymethyl)triphenylphosphonium chloride (MMTP Cl) is an organophosphorus compound that has garnered attention for its diverse biological activities, particularly in pharmaceutical synthesis and as a potential agent against various diseases. This article explores its biological activity, mechanisms of action, and implications in different fields based on recent research findings.

- Molecular Formula : CHClOP

- Solubility : Soluble in methanol and chloroform; decomposes in water.

- Uses : Employed as a phase transfer catalyst and in the synthesis of cephalotaxine, an antiviral and antitumor agent .

Antiviral and Antitumor Activity

MMTP Cl is notably utilized in synthesizing cephalotaxine, which has demonstrated antiviral and antitumor properties. Research indicates that compounds derived from MMTP Cl can inhibit the proliferation of cancer cells, making it a valuable precursor in developing anticancer therapies .

Corrosion Inhibition

Recent studies have shown that MMTP Cl exhibits significant corrosion inhibition properties. It was evaluated as an inhibitor for carbon steel in acidic media (0.5M HSO). The compound was found to chemically adsorb on the metal surface, effectively reducing corrosion rates. This property highlights its potential application in preserving metal integrity in various industrial processes .

Pathogenic Activity

A study identified MMTP Cl as a toxic compound produced by the fungus Rhizoctonia solani, which causes significant damage to crops. At concentrations of 20 μg/mL to 100 μg/mL, MMTP Cl induced necrosis on plant leaves, increased active oxygen species (AOS), decreased chlorophyll content, and disrupted cellular structures. These findings suggest that MMTP Cl plays a role in the pathogenicity of R. solani, contributing to crop diseases .

Interaction with Biological Targets

The biological activity of MMTP Cl is largely attributed to its interaction with various biological targets:

- Active Oxygen Species Production : At varying concentrations, MMTP Cl significantly enhances the production of superoxide anions and hydrogen peroxide in plant tissues, indicating oxidative stress as a mechanism for its toxicity .

- Corrosion Inhibition Mechanism : The electrochemical studies revealed that MMTP Cl acts by forming a protective layer on the metal surface, which prevents corrosive agents from penetrating and causing damage. This adsorption is critical for its effectiveness as a corrosion inhibitor .

Case Studies

Q & A

Q. What is the role of (methoxymethyl)triphenylphosphonium chloride in Wittig reactions, and what are the optimal reaction conditions?

This reagent is widely used to generate methoxymethylene ylides for Wittig olefination. A typical protocol involves deprotonation with a strong base (e.g., potassium tert-butoxide) in anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at 0–25°C, followed by reaction with carbonyl compounds. Heating to 60°C for extended periods (e.g., 21 hours) may improve yields in sterically hindered systems .

Q. How should researchers handle and store this compound to ensure stability?

The compound is stable under dry, inert atmospheres (argon/nitrogen) at room temperature. Storage in a desiccator at 2–8°C is recommended to prevent hydrolysis. Avoid exposure to strong oxidizing agents, as decomposition under fire conditions releases toxic hydrogen chloride gas .

Q. What purification methods are effective for isolating products derived from this reagent?

After Wittig reactions, workup typically involves aqueous extraction (e.g., water/dichloromethane) to remove phosphine oxide byproducts. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ether) is used for final purification .

Advanced Research Questions

Q. How do reaction conditions (solvent, base, temperature) influence the yield of Wittig reactions using this reagent?

Conflicting yields (32% vs. 68%) have been reported depending on solvent and base choice. In DMSO with potassium tert-butoxide at 25°C, steric hindrance may reduce efficiency, whereas THF at 0°C with the same base improves ylide formation and carbonyl reactivity. Molar ratios (3.4–4.8 eq. of base) also critically affect ylide generation .

Q. What mechanistic insights explain the reactivity of this compound compared to other phosphonium salts?

The methoxymethyl group’s electron-donating methoxy substituent stabilizes the ylide intermediate, enhancing its nucleophilicity toward carbonyl electrophiles. This contrasts with less stabilized ylides (e.g., methyltriphenylphosphonium salts), which require harsher conditions .

Q. How can researchers address contradictions in reported melting points (185–195°C vs. 195–197°C)?

Discrepancies may arise from polymorphic forms, impurities, or calibration differences in melting point apparatus. Reproducibility requires strict drying (e.g., vacuum desiccation) and verification via DSC analysis. Literature values from NIST-standardized sources (195–197°C) should be prioritized .

Q. What are the implications of limited toxicological data for this compound, and how should safety protocols be designed?

While acute toxicity data are unavailable, structural analogs (e.g., triphenylphosphonium salts) suggest potential skin/eye irritation. Use PPE (nitrile gloves, goggles) and work in a fume hood. Monitor for hazardous decomposition products (e.g., HCl gas) during high-temperature reactions .

Q. How does the hygroscopic nature of this reagent impact its performance in moisture-sensitive reactions?

Hygroscopicity can lead to hydrolysis, reducing ylide formation efficiency. Pre-dry the reagent under vacuum (40°C, 2 hours) and use rigorously anhydrous solvents. Karl Fischer titration is recommended to verify water content (<0.1%) before critical reactions .

Methodological Considerations

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

- NMR: <sup>31</sup>P NMR (δ ~20–25 ppm for phosphonium salts; δ ~25–30 ppm for ylides).

- MS: ESI-MS in positive ion mode to detect [M-Cl]<sup>+</sup> (m/z 307.1).

- XRD: Single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. How can computational modeling aid in predicting the reactivity of this reagent in novel synthetic pathways?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ylide stability and transition states for carbonyl additions. This is particularly useful for designing asymmetric Wittig reactions or predicting regioselectivity in polycarbonyl systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.